3-Amino-1-(3-fluoro-4-methylphenyl)propan-1-ol
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Overview
Description
3-Amino-1-(3-fluoro-4-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound belongs to the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group on a propane backbone . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-fluoro-4-methylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-fluoro-4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Various nucleophiles depending on the desired substitution product
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the amino group results in an amine.
Scientific Research Applications
3-Amino-1-(3-fluoro-4-methylphenyl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-fluoro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and potentially lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-methoxy-phenyl)-propan-1-ol: Similar structure but with a methoxy group instead of a fluoro group.
3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol: Contains dichloro substituents instead of a fluoro and methyl group.
3-Amino-3-cyclohexyl-propan-1-ol: Features a cyclohexyl group instead of an aromatic ring.
Uniqueness
3-Amino-1-(3-fluoro-4-methylphenyl)propan-1-ol is unique due to the presence of both a fluoro and a methyl group on the aromatic ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
3-amino-1-(3-fluoro-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10,13H,4-5,12H2,1H3 |
InChI Key |
TUBRTIKXJMUAKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CCN)O)F |
Origin of Product |
United States |
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